Cas no 672950-34-4 ((E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one)

(E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one 化学的及び物理的性質
名前と識別子
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- (E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one
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(E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 5R-1062-5MG |
(E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one |
672950-34-4 | >90% | 5mg |
£35.00 | 2025-02-08 | |
Key Organics Ltd | 5R-1062-1G |
(E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one |
672950-34-4 | >90% | 1g |
£770.00 | 2025-02-08 | |
TRC | E156620-50mg |
(E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one |
672950-34-4 | 50mg |
$ 380.00 | 2022-06-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00913560-1g |
(3E)-1-Chloro-1,1-difluoro-4-[(1,3-thiazol-2-yl)amino]but-3-en-2-one |
672950-34-4 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1664530-5mg |
(E)-1-chloro-1,1-difluoro-4-(thiazol-2-ylamino)but-3-en-2-one |
672950-34-4 | 98% | 5mg |
¥448.00 | 2024-05-04 | |
A2B Chem LLC | AI84250-1mg |
(3E)-1-chloro-1,1-difluoro-4-[(1,3-thiazol-2-yl)amino]but-3-en-2-one |
672950-34-4 | >90% | 1mg |
$201.00 | 2024-04-19 | |
Key Organics Ltd | 5R-1062-1MG |
(E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one |
672950-34-4 | >90% | 1mg |
£28.00 | 2025-02-08 | |
Key Organics Ltd | 5R-1062-10MG |
(E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one |
672950-34-4 | >90% | 10mg |
£48.00 | 2025-02-08 | |
TRC | E156620-25mg |
(E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one |
672950-34-4 | 25mg |
$ 230.00 | 2022-06-05 | ||
Key Organics Ltd | 5R-1062-0.5G |
(E)-1-chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one |
672950-34-4 | >90% | 0.5g |
£385.00 | 2025-02-08 |
(E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one 関連文献
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
(E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-oneに関する追加情報
(E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one and Its Significance in Modern Chemical Biology
The compound with the CAS number 672950-34-4, specifically (E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one, represents a fascinating molecule in the realm of chemical biology. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in pharmaceutical research and drug development. The presence of both chloro and difluoro substituents, combined with the thiazole ring and an amine functional group, endows it with distinct chemical properties that make it a valuable candidate for further exploration.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. Among these, thiazole derivatives have shown promise in various biological assays due to their ability to interact with biological targets in a highly specific manner. The (E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one structure incorporates a thiazole moiety, which is known for its role in modulating enzyme activity and cellular processes. This moiety is particularly relevant in the context of developing inhibitors for enzymes that play a crucial role in diseases such as cancer and inflammation.
The chloro and difluoro substituents are strategically positioned to influence the electronic properties of the molecule. These substituents can enhance binding affinity to biological targets by participating in dipole-dipole interactions and hydrogen bonding. The (E)-configuration of the butenone group contributes to the overall shape and orientation of the molecule, which is critical for its interaction with biological receptors. This configuration ensures optimal positioning of functional groups for maximum efficacy.
In the context of drug discovery, the synthesis and characterization of such compounds are essential steps towards understanding their biological activity. The (E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one has been synthesized using state-of-the-art techniques that allow for precise control over its structure. This synthetic approach has enabled researchers to explore modifications that could enhance its pharmacological properties. For instance, variations in the substitution pattern can lead to changes in solubility, metabolic stability, and target specificity.
One of the most intriguing aspects of this compound is its potential as a scaffold for further derivatization. The combination of a thiazole ring with an amine group provides multiple sites for chemical modification. This flexibility allows chemists to design analogs with tailored properties for specific therapeutic applications. For example, introducing additional functional groups can alter the molecule's bioavailability or enhance its ability to cross cell membranes.
Recent studies have begun to explore the pharmacological profile of (E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one using both computational and experimental methods. Molecular docking studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. These interactions could potentially lead to therapeutic effects relevant to conditions such as neurodegeneration and autoimmune disorders.
The role of fluorine atoms in pharmaceuticals is well-documented, with their ability to improve metabolic stability and binding affinity. In (E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one, the two fluorine atoms are positioned to maximize their impact on these properties. This makes it an attractive candidate for further development as a lead compound for drug discovery programs.
The incorporation of a thiazole ring into the molecular framework also adds another layer of complexity that can be exploited for therapeutic benefit. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. By studying compounds like (E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one, researchers can gain insights into how structural modifications influence biological outcomes.
From a synthetic chemistry perspective, the preparation of this compound represents an achievement in organic synthesis. The multi-step synthesis involves key transformations such as condensation reactions and halogenation processes. Each step must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency than ever before.
The potential applications of (E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules or as a tool compound for biochemical research. For instance, it could be used to probe enzyme mechanisms or develop new methods for drug delivery.
In conclusion,(E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol - 2 - ylamino) - 3 - buten - 2 - one (CAS no 672950 - 34 - 4) stands out as a promising compound with significant potential in chemical biology and drug development. Its structural features—such as the presence of chloro,difluoro, and thiazole substituents—make it an intriguing candidate for further exploration. As research continues into its pharmacological properties,this molecule may contribute valuable insights into new therapeutic strategies across various disease areas.
672950-34-4 ((E)-1-Chloro-1,1-difluoro-4-(1,3-thiazol-2-ylamino)-3-buten-2-one) 関連製品
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